molecular formula C9H14N2OS B1526538 4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine CAS No. 1249214-83-2

4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine

Cat. No.: B1526538
CAS No.: 1249214-83-2
M. Wt: 198.29 g/mol
InChI Key: VFKQEUXAKPHFRE-UHFFFAOYSA-N
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Description

“4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest due to their wide range of applications in different fields . The synthesis process often involves the formation of the thiazole ring, α-bromination of the acetyl group, and carboxamide/thiocarboxamide attachment .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

Compounds derived from 1,3,4-thiadiazole, which shares structural similarities with 4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine, have demonstrated notable biological activities. For instance, Schiff bases derived from 1,3,4-thiadiazole exhibited DNA protective abilities and antimicrobial activities against S. epidermidis. Some compounds showed cytotoxicity on cancer cell lines, suggesting potential in cancer therapy (Gür et al., 2020).

Anticancer Evaluation

Research on thiazol-4-amine derivatives has indicated significant anticancer properties. These compounds, tested against various human cancer cell lines, demonstrated promising activity, highlighting their potential in developing new anticancer therapies (Yakantham et al., 2019).

In Vivo Anticancer and Antiangiogenic Effects

Thioxothiazolidin-4-one derivatives, which are structurally related to this compound, have been synthesized and evaluated for their anticancer and antiangiogenic effects in mouse tumor models. These studies demonstrated significant reductions in tumor volume and cell number, suggesting their potential as anticancer agents (Chandrappa et al., 2010).

Medicinal Chemistry Applications

Oxadiazoles, including the 1,3,4-oxadiazole found in similar compounds, are often used in medicinal chemistry as bioisosteric replacements for ester and amide functionalities. Their unique properties, such as lower lipophilicity and metabolic stability, make them attractive for drug development (Boström et al., 2012).

Dyeing and Solvatochromic Behavior

Aminothiazole derivatives have been used in the synthesis of novel bisheteroaryl bisazo dyes. These dyes demonstrate interesting solvatochromic behaviors and have applications in dyeing polyester fabrics (Modi & Patel, 2013).

Quantum Chemical Analysis

Quantum chemical analysis of compounds like N-(Pyridin-2-yl)thiazol-2-amine, which are structurally related to this compound, reveals insights into their electron distribution, tautomeric preferences, and protonation energy. These studies are crucial in understanding the molecular interactions and properties of these compounds (Bhatia et al., 2013).

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine.

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole derivatives may influence their action in different environments .

Properties

IUPAC Name

4-(4-methyl-1,3-thiazol-2-yl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-7-6-13-8(11-7)9(10)2-4-12-5-3-9/h6H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKQEUXAKPHFRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2(CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine
Reactant of Route 2
4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine
Reactant of Route 3
4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine
Reactant of Route 4
4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine
Reactant of Route 5
4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine
Reactant of Route 6
4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine

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